molecular formula C24H25N7O3 B2500415 1-[3-(4-éthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-méthoxybenzoyl)pipérazine CAS No. 920376-72-3

1-[3-(4-éthoxyphényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-méthoxybenzoyl)pipérazine

Numéro de catalogue: B2500415
Numéro CAS: 920376-72-3
Poids moléculaire: 459.51
Clé InChI: NLBNQDQROSUHCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been found to induce apoptosis in various cancer cell lines. For instance:

  • Study on MCF-7 Cells: A derivative similar to this compound demonstrated a significant increase in apoptosis by 58.29-fold compared to untreated controls .

This suggests that the compound may interact with cellular pathways involved in cancer progression, making it a candidate for further development in oncology.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play critical roles in disease processes:

  • Gcn2 Inhibition: It has been identified as a Gcn2 inhibitor, which is significant in regulating cellular stress responses and may have implications in cancer therapy and neurodegenerative diseases .

Case Studies

Several case studies have documented the effectiveness of triazolopyrimidine derivatives similar to this compound:

StudyFindings
MCF-7 Cell StudyIncreased apoptosis by 58.29-fold compared to controls.
Molecular Docking StudiesFavorable binding interactions with EGFR and PI3K indicating potential as an anticancer therapeutic .

Biochemical Applications

The compound's unique structure allows for potential applications in biochemical research:

  • Synthesis of Analogues: The ability to modify the piperazine or triazolo-pyrimidine moieties opens avenues for synthesizing analogues that may possess enhanced biological activities or reduced side effects.

Méthodes De Préparation

The synthesis of 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. . Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques such as continuous flow synthesis.

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Comparaison Avec Des Composés Similaires

Similar compounds include other triazolopyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:

1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine stands out due to its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Activité Biologique

The compound 1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methoxybenzoyl)piperazine represents a novel class of heterocyclic compounds with potential therapeutic applications, particularly in oncology. This article delves into its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H29N9O
  • Molecular Weight : 447.54 g/mol
  • CAS Number : 1448694-02-7

The compound is characterized by a triazolo-pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Kinases : Similar triazolopyrimidine derivatives have been shown to inhibit various kinases involved in cell signaling pathways, which is crucial for cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound has demonstrated the ability to induce apoptosis in cancer cells by increasing levels of reactive oxygen species (ROS) and activating pro-apoptotic pathways .
  • Targeting EGFR and PI3K Pathways : Molecular docking studies suggest that this compound may effectively interact with Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), leading to reduced tumor growth rates in various cancer cell lines .

Cytotoxicity Profiles

The cytotoxic effects of the compound were evaluated against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)19.4 ± 0.22
HCT-116 (Colon)11.94
PC-3 (Prostate)14.5 ± 0.30
SKOV3 (Ovarian)8.0

These results indicate that the compound exhibits significant potency against multiple cancer types, surpassing established chemotherapeutics like doxorubicin in some cases.

Case Studies

  • Study on MCF-7 Cell Line :
    A study demonstrated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value lower than that of doxorubicin, indicating its potential as a more effective treatment option for breast cancer .
  • In Vivo Studies :
    Preclinical trials have shown that administration of this compound in animal models resulted in reduced tumor sizes and improved survival rates compared to controls, further supporting its anticancer efficacy .

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the therapeutic potential of any drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies suggest favorable pharmacokinetic profiles for this compound:

  • High Bioavailability : Predicted to have good oral bioavailability.
  • Metabolic Stability : Exhibits resistance to rapid metabolic degradation.
  • Tissue Distribution : Favorable distribution characteristics suggest effective targeting of tumor tissues .

Propriétés

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-3-34-18-10-8-17(9-11-18)31-23-21(27-28-31)22(25-16-26-23)29-12-14-30(15-13-29)24(32)19-6-4-5-7-20(19)33-2/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBNQDQROSUHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.